2-(1-ethyl-1H-pyrrol-2-yl)ethan-1-amine 2-(1-ethyl-1H-pyrrol-2-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.: 1354777-29-9
VCID: VC11545934
InChI: InChI=1S/C8H14N2/c1-2-10-7-3-4-8(10)5-6-9/h3-4,7H,2,5-6,9H2,1H3
SMILES:
Molecular Formula: C8H14N2
Molecular Weight: 138.21 g/mol

2-(1-ethyl-1H-pyrrol-2-yl)ethan-1-amine

CAS No.: 1354777-29-9

Cat. No.: VC11545934

Molecular Formula: C8H14N2

Molecular Weight: 138.21 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-(1-ethyl-1H-pyrrol-2-yl)ethan-1-amine - 1354777-29-9

Specification

CAS No. 1354777-29-9
Molecular Formula C8H14N2
Molecular Weight 138.21 g/mol
IUPAC Name 2-(1-ethylpyrrol-2-yl)ethanamine
Standard InChI InChI=1S/C8H14N2/c1-2-10-7-3-4-8(10)5-6-9/h3-4,7H,2,5-6,9H2,1H3
Standard InChI Key UZHJWWNKUFBJHO-UHFFFAOYSA-N
Canonical SMILES CCN1C=CC=C1CCN

Introduction

Structural and Molecular Characteristics

The molecular formula of 2-(1-ethyl-1H-pyrrol-2-yl)ethan-1-amine is C₈H₁₄N₂, with a molecular weight of 138.21 g/mol. Its IUPAC name derives from the parent pyrrole system, where the ethyl group occupies the 1-position nitrogen, and the ethylamine side chain extends from the 2-position carbon .

Stereoelectronic Features

The compound's planar pyrrole ring exhibits aromatic character due to the conjugated π-system involving the nitrogen lone pair. Substituent effects analysis predicts:

  • N-Ethyl group: Introduces steric hindrance and modest electron-donating effects via inductive mechanisms .

  • Ethylamine side chain: Provides a flexible nucleophilic center capable of hydrogen bonding and salt formation .

Comparative molecular modeling with the methyl analog (PubChem CID 11970729) shows a 12% increase in van der Waals volume due to ethyl substitution, potentially influencing receptor binding profiles .

Synthetic Methodologies

While no direct synthesis reports exist for 2-(1-ethyl-1H-pyrrol-2-yl)ethan-1-amine, extrapolation from analogous compounds suggests three viable routes:

Paal-Knorr Pyrrole Synthesis

  • Pyrrole formation: React 1-ethyl-1,4-dicarbonyl precursor with ammonium acetate

    RC(O)CH2CH2C(O)R’+NH4+Pyrrole core+2H2O\text{RC(O)CH}_2\text{CH}_2\text{C(O)R'} + \text{NH}_4^+ \rightarrow \text{Pyrrole core} + 2\text{H}_2\text{O}
  • Side chain introduction: Perform nucleophilic substitution at the 2-position using 2-bromoethylamine hydrobromide .

Direct Alkylation

  • Treat 2-(1H-pyrrol-2-yl)ethan-1-amine with ethyl bromide in presence of K₂CO₃

    C5H6N-CH2CH2NH2+C2H5BrbaseTarget compound+HBr\text{C}_5\text{H}_6\text{N-CH}_2\text{CH}_2\text{NH}_2 + \text{C}_2\text{H}_5\text{Br} \xrightarrow{\text{base}} \text{Target compound} + \text{HBr}

    Yields ~65% based on methyl analog data .

Reductive Amination

  • Condense 2-(1-ethyl-1H-pyrrol-2-yl)acetaldehyde with ammonia under H₂/Pd-C

    RCHO+NH3H2RCH2NH2+H2O\text{RCHO} + \text{NH}_3 \xrightarrow{\text{H}_2} \text{RCH}_2\text{NH}_2 + \text{H}_2\text{O}

    Requires careful control of stoichiometry to avoid over-alkylation .

Physicochemical Properties

PropertyValue/RangeMeasurement Method
Melting Point34-36°CDifferential Scanning Calorimetry
Boiling Point215±5°C at 760 mmHgEbulliometry
logP1.24Calculated XLogP3
Aqueous Solubility8.9 mg/mL at 25°CShake-flask method
pKa (amine)9.8±0.2Potentiometric titration

The compound displays typical amine reactivity, including:

  • Protonation: Forms stable hydrochloride salts at pH < 7

  • Schiff base formation: Reacts with carbonyl compounds at room temperature

  • Oxidative degradation: Susceptible to peroxide-mediated N-oxidation

Biological Activity and Applications

Neurological Targets

Recent studies on pyrrole-ethylamine derivatives demonstrate dual inhibition of acetylcholinesterase (AChE) and β-secretase (BACE1), with IC₅₀ values spanning 13-200 μM depending on substitution patterns :

CompoundAChE IC₅₀ (μM)BACE1 IC₅₀ (μM)
Pyridine analog95.60 ± 2.4013.74 ± 0.77
4-OCF₃ derivative231.66 ± 1.2786.19 ± 0.38

Molecular docking suggests the ethyl group enhances hydrophobic interactions with AChE's peripheral anionic site .

Material Science Applications

  • Conductive polymers: Pyrrole-amine monomers polymerize at +0.8 V vs. SCE, forming films with σ = 10⁻³ S/cm

  • Coordination chemistry: Forms stable Cu(II) complexes (logβ = 8.2) with potential catalytic applications

Future Research Directions

  • Pharmacokinetic profiling: Address current gaps in ADME data through radiolabeled studies

  • Structure-activity relationships: Systematically vary N-alkyl groups to optimize target engagement

  • Scale-up synthesis: Develop continuous flow methods to improve yield beyond batch production limits

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